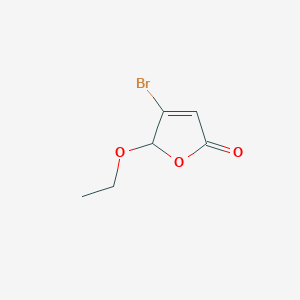

4-Bromo-5-Ethoxy-2(5H)-Furanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-ethoxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO3/c1-2-9-6-4(7)3-5(8)10-6/h3,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPULYXZQTHMKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(=CC(=O)O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497569 | |

| Record name | 4-Bromo-5-ethoxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32978-38-4 | |

| Record name | 4-Bromo-5-ethoxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-ethoxy-2,5-dihydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-5-Ethoxy-2(5H)-Furanone chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 4-Bromo-5-Ethoxy-2(5H)-Furanone

Abstract

This compound is a halogenated furanone derivative. This class of compounds is of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development, due to their potential biological activities.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, synthesis considerations, and biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a molecule with the chemical formula C₆H₇BrO₃.[4][5][6] Its structure consists of a five-membered lactone ring (furanone) substituted with a bromine atom at the 4-position and an ethoxy group at the 5-position. The physicochemical properties are crucial for understanding its behavior in chemical and biological systems.

General and Computed Properties

The following table summarizes the key identifiers and computed physicochemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 4-bromo-5-ethoxyfuran-2(5H)-one | [5][6] |

| Alternate Names | 4-Bromo-5-ethoxy-2,5-dihydrofuran-2-one, 3-bromo-2-ethoxy-2H-furan-5-one | [4] |

| CAS Number | 32978-38-4 | [4][5][6][7] |

| Molecular Formula | C₆H₇BrO₃ | [4][5][6] |

| Molecular Weight | 207.02 g/mol | [4][5][7] |

| Exact Mass | 205.95786 Da | [4] |

| Monoisotopic Mass | 205.95786 Da | [4] |

| Topological Polar Surface Area | 35.5 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Complexity | 176 | [4] |

| XLogP3-AA | 1 | [4] |

| SMILES | CCOC1C(=CC(=O)O1)Br | [4] |

| InChI | InChI=1S/C6H7BrO3/c1-2-9-6-4(7)3-5(8)10-6/h3,6H,2H2,1H3 | [4] |

| InChIKey | VPULYXZQTHMKTL-UHFFFAOYSA-N | [4] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway could involve the following conceptual steps, based on general reactions of furanones and related compounds.

Caption: Proposed Synthetic Workflow for this compound.

General Experimental Protocol for Bromination

The following is a generalized protocol based on the synthesis of similar compounds, such as the bromination of 4-methoxy-2(5H)-furanone.[1]

-

Dissolution : The starting material, 5-Ethoxy-2(5H)-furanone, is dissolved in a suitable inert solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents : A brominating agent, such as N-Bromosuccinimide (NBS), is added to the solution. A catalytic amount of a radical initiator, like benzoyl peroxide, may also be added.

-

Reaction Conditions : The reaction mixture is heated under reflux for a specified period. The progress of the reaction should be monitored using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Work-up : After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is filtered off. The filtrate is then washed with a sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄).

-

Purification : The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield the pure this compound.

-

Characterization : The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Stability

The reactivity of this compound is largely dictated by the functional groups present in its structure.

-

Lactone Ring : The furanone ring contains an α,β-unsaturated carbonyl system, which is susceptible to nucleophilic attack.

-

Bromoalkene : The bromine atom attached to the double bond can undergo nucleophilic substitution reactions.[2][3]

-

Acetal-like Moiety : The ethoxy group at the 5-position is part of an acetal-like structure, which can be sensitive to acidic conditions.

The compound is expected to be stable under normal storage conditions, which include refrigeration (2-8°C) and protection from light.[7][8] It is incompatible with strong oxidizing agents.[8] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and hydrogen bromide.[8]

Biological Activity and Signaling Pathways

Brominated furanones are known for their ability to interfere with bacterial quorum sensing (QS).[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This system is often involved in the regulation of virulence factors and biofilm formation.[1][9]

While the specific activity of this compound is not detailed, related compounds have been shown to act as antagonists to the signaling molecules (acyl-homoserine lactones or AHLs) in Gram-negative bacteria.[10] They can disrupt the binding of these signaling molecules to their receptor proteins, thereby inhibiting QS-regulated gene expression.[9]

Caption: Simplified Quorum Sensing Inhibition Pathway by a Brominated Furanone.

Safety and Hazard Information

This compound is classified as a hazardous substance.[4] The GHS hazard statements indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][11]

GHS Classification

| Hazard Class | Category | GHS Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Data sourced from PubChem and MedChemExpress safety data sheets.[4][11]

Handling and Personal Protective Equipment (PPE)

Proper safety precautions must be taken when handling this compound.

-

Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment :

-

Hygiene Measures : Do not eat, drink, or smoke when using this product.[11] Wash hands thoroughly after handling.[11]

Conclusion

This compound is a halogenated heterocyclic compound with potential applications in chemical synthesis and as a probe for studying biological systems, particularly bacterial quorum sensing. Its synthesis requires careful handling of brominating agents, and its use necessitates adherence to strict safety protocols due to its hazardous nature. Further research into the specific biological activities and reaction mechanisms of this compound could provide valuable insights for the development of novel therapeutic agents.

References

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules | MDPI [mdpi.com]

- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-5-ethoxy-2,5-dihydrofuran-2-one | C6H7BrO3 | CID 12423224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pschemicals.com [pschemicals.com]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. che.psu.edu [che.psu.edu]

- 10. (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone = 97.0 GC 247167-54-0 [sigmaaldrich.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

4-Bromo-5-Ethoxy-2(5H)-Furanone: A Technical Guide for Researchers

CAS Number: 32978-38-4

Molecular Formula: C₆H₇BrO₃

Molecular Weight: 207.02 g/mol [1]

This technical guide provides a comprehensive overview of 4-Bromo-5-Ethoxy-2(5H)-Furanone, a member of the brominated furanone class of molecules. These compounds have garnered significant interest within the scientific community, particularly for their potential applications in drug development and as research biochemicals for proteomics.[2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the available technical data, potential biological activities, and relevant experimental contexts.

Physicochemical Properties and Safety Data

While detailed experimental data for this compound is limited in publicly accessible literature, a summary of its computed physicochemical properties and hazard information is presented below. This data is primarily sourced from comprehensive chemical databases.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Weight | 207.02 g/mol | PubChem |

| Exact Mass | 205.95786 Da | PubChem |

| XLogP3-AA (LogP) | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 35.5 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Complexity | 176 | PubChem |

Table 2: Hazard Identification [1]

| Hazard Statement Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Synthesis and Spectroscopic Data

Due to the lack of publicly available experimental spectroscopic data for this compound, this guide cannot provide specific NMR, IR, or Mass Spectrometry data. Researchers are advised to acquire and analyze this data upon synthesis or procurement of the compound.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are not extensively documented, the broader class of brominated furanones is well-known for its significant bioactivity, most notably as inhibitors of bacterial quorum sensing.[3]

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. This process is crucial for virulence factor production, biofilm formation, and antibiotic resistance in many pathogenic bacteria. Brominated furanones are structural analogues of N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria for QS.

The proposed mechanism of action for brominated furanones involves the competitive inhibition of the AHL receptor protein (a LuxR-type transcriptional regulator). By binding to the receptor, the furanone prevents the native AHL from binding and activating the transcription of QS-regulated genes.[4] For example, studies on (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone have shown that it decreases the DNA-binding activity of the LuxR transcriptional regulator in Vibrio harveyi.[5]

Caption: Figure 1. Proposed mechanism of quorum sensing inhibition.

Experimental Protocols (Adapted from Related Compounds)

The following are generalized experimental protocols for assessing the biological activity of quorum sensing inhibitors, adapted from studies on related brominated furanones. These should be optimized for this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of a compound that inhibits visible growth of a microorganism and the lowest concentration that results in microbial death.

Caption: Figure 2. Workflow for MIC and MBC determination.

Methodology:

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then performed in a liquid growth medium (e.g., Luria-Bertani broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 1 x 10⁵ CFU/mL). Positive (no compound) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

MBC Determination: Aliquots (e.g., 10 µL) from the wells showing no visible growth are plated onto nutrient agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.

Biofilm Inhibition Assay

This assay is used to quantify the ability of a compound to prevent the formation of bacterial biofilms.

Methodology:

-

Preparation: A bacterial culture is grown to the mid-logarithmic phase. The culture is then diluted in a fresh growth medium.

-

Treatment: The diluted bacterial culture is added to the wells of a 96-well plate containing various concentrations of this compound. A control with no compound is also prepared.

-

Incubation: The plate is incubated under static conditions at an appropriate temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

-

Washing: The planktonic cells are gently removed by washing the wells with a phosphate-buffered saline (PBS) solution.

-

Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

-

Destaining and Quantification: The excess stain is washed off, and the bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance is then measured using a microplate reader at a wavelength of approximately 570-590 nm. The percentage of biofilm inhibition is calculated relative to the control.

Conclusion

This compound belongs to a class of compounds with demonstrated potential as modulators of bacterial communication. While specific data on this particular molecule is sparse, the information available for the broader class of brominated furanones suggests that it is a promising candidate for further investigation in the context of antimicrobial drug discovery and as a tool for studying bacterial signaling. Further research is warranted to elucidate its precise synthesis, full spectroscopic characterization, and specific biological activities and mechanisms of action. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. 4-Bromo-5-ethoxy-2,5-dihydrofuran-2-one | C6H7BrO3 | CID 12423224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. che.psu.edu [che.psu.edu]

An In-depth Technical Guide to 4-Bromo-5-Ethoxy-2(5H)-Furanone: Structure, Properties, and Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of 4-Bromo-5-Ethoxy-2(5H)-Furanone. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, microbiology, and drug discovery, with a particular focus on its potential as an inhibitor of bacterial communication.

Molecular Structure and Identification

This compound is a synthetic brominated furanone derivative. The core of the molecule is a five-membered lactone ring, a structural motif found in numerous biologically active natural products.[1] The presence of a bromine atom at the 4-position and an ethoxy group at the 5-position are key features that contribute to its chemical reactivity and biological function.

| Identifier | Value | Source |

| IUPAC Name | 4-Bromo-5-ethoxyfuran-2(5H)-one | [2] |

| CAS Number | 32978-38-4 | [3][4] |

| Molecular Formula | C6H7BrO3 | [3][4] |

| SMILES | CCOC1OC(=O)C=C1Br | [3] |

| InChIKey | VPULYXZQTHMKTL-UHFFFAOYSA-N | [4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Molecular Weight | 207.02 g/mol | [2][4] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 299 °C | [5] |

| Density | 1.63 g/cm³ | [5] |

| Flash Point | 134 °C | [5] |

| Storage Temperature | 2-8 °C | [5] |

Synthesis

Representative Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol and may require optimization.

Materials:

-

Mucobromic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid (p-TSA)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane or diethyl ether

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of mucobromic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Experimental Workflow for Synthesis

Caption: A representative workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following table provides predicted data and typical spectral features for related furanone structures.

| Spectroscopy | Predicted/Typical Data |

| ¹H NMR | Predicted chemical shifts (δ, ppm): Ethoxy group (CH₃ triplet, CH₂ quartet), furanone ring protons. |

| ¹³C NMR | Predicted chemical shifts (δ, ppm): Carbonyl carbon, olefinic carbons, carbon bearing the ethoxy group, and ethoxy carbons. |

| IR (Infrared) | Characteristic peaks (cm⁻¹): C=O stretch (lactone), C=C stretch, C-O stretch, C-Br stretch. |

| Mass Spectrometry | Expected m/z for the molecular ion [M]⁺ and characteristic fragmentation patterns including loss of the ethoxy group and bromine. |

Biological Activity: Quorum Sensing Inhibition

Brominated furanones are well-documented inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation in many pathogenic bacteria, including Pseudomonas aeruginosa.

Mechanism of Action

In Pseudomonas aeruginosa, the las quorum sensing system is a key regulator of virulence. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). As the bacterial population density increases, 3O-C12-HSL accumulates and binds to the transcriptional regulator LasR. The LasR/3O-C12-HSL complex then activates the transcription of numerous virulence genes, including those responsible for the production of elastase, pyocyanin, and biofilm formation.

This compound and related compounds are thought to act as competitive inhibitors of LasR. By binding to the ligand-binding domain of LasR, they prevent the binding of the natural autoinducer, thereby inhibiting the activation of downstream virulence genes.

Signaling Pathway of LasR-mediated Quorum Sensing and Inhibition by this compound

Caption: Inhibition of the LasR-AHL signaling pathway in P. aeruginosa by this compound.

Experimental Protocols for Biological Assays

The following are representative protocols for assessing the quorum sensing inhibitory activity of this compound.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) broth

-

96-well flat-bottom microtiter plates

-

This compound stock solution (in DMSO)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

Add 100 µL of the diluted culture to each well of a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate statically for 24-48 hours at 37°C.

-

Gently remove the planktonic cells by washing the wells with PBS.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Wash the wells with PBS to remove excess stain.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Workflow for Biofilm Inhibition Assay

Caption: A generalized workflow for the crystal violet biofilm inhibition assay.

Elastase Activity Assay (Elastin-Congo Red Method)

This assay measures the activity of the LasB elastase, a key virulence factor regulated by quorum sensing.

Materials:

-

Cell-free supernatant from P. aeruginosa cultures grown with and without the test compound.

-

Elastin-Congo Red (ECR)

-

ECR Assay Buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare cell-free supernatants from P. aeruginosa cultures grown for 18-24 hours with varying concentrations of this compound.

-

Prepare a suspension of ECR in the assay buffer (e.g., 5 mg/mL).

-

In a 96-well plate, add 100 µL of the ECR suspension to each well.

-

Add 50 µL of the cell-free supernatant to the corresponding wells.

-

Incubate the plate at 37°C for 4-6 hours with gentle shaking.

-

Centrifuge the plate to pellet the undigested ECR.

-

Transfer 100 µL of the supernatant to a new plate and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

Pyocyanin Quantification Assay

This assay measures the production of pyocyanin, a blue-green phenazine pigment and virulence factor.

Materials:

-

Cell-free supernatant from P. aeruginosa cultures.

-

Chloroform

-

0.2 M HCl

Procedure:

-

Grow P. aeruginosa in a suitable medium (e.g., King's A broth) with and without the test compound for 24-48 hours.

-

Centrifuge the cultures to obtain the cell-free supernatant.

-

Extract the pyocyanin from the supernatant with chloroform.

-

Re-extract the pyocyanin from the chloroform layer into 0.2 M HCl. The pyocyanin will turn the acidic aqueous layer pink.

-

Measure the absorbance of the pink aqueous layer at 520 nm. The concentration of pyocyanin can be calculated using the molar extinction coefficient.

Potential Applications in Drug Development

The ability of this compound to inhibit quorum sensing makes it a promising candidate for the development of anti-virulence therapies. By disarming pathogens rather than killing them, such compounds may exert less selective pressure for the development of resistance compared to traditional antibiotics. Potential applications include:

-

Adjuvants to conventional antibiotics: By inhibiting biofilm formation and virulence factor production, these compounds could render bacteria more susceptible to existing antibiotics.

-

Coatings for medical devices: Impregnating catheters, implants, and other medical devices with quorum sensing inhibitors could prevent the formation of biofilms.

-

Treatment of chronic infections: In diseases like cystic fibrosis, where P. aeruginosa biofilms are a major cause of morbidity and mortality, quorum sensing inhibitors could offer a novel therapeutic strategy.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to assess its efficacy and safety in preclinical models.

References

- 1. Comparison of four procedures for measuring elastase production by Pseudomonas aeruginosa strains from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide on the Biological Activity of Brominated 2(5H)-Furanones

A Note on 4-Bromo-5-Ethoxy-2(5H)-Furanone: Publicly available scientific literature contains limited specific data regarding the biological activity of this compound. Therefore, this guide provides a comprehensive overview of the biological activities of structurally related and extensively studied brominated 2(5H)-furanones. These compounds share a common chemical scaffold and often exhibit similar biological properties. The information presented herein serves as a valuable resource for understanding the potential therapeutic applications of this class of molecules.

Introduction

2(5H)-Furanone derivatives are a class of α,β-unsaturated γ-lactones that have garnered significant interest in the scientific community. These heterocyclic compounds are found in various natural sources, including marine organisms, plants, and microorganisms.[1] Notably, the red algae Delisea pulchra produces a variety of brominated furanones as a natural defense mechanism to prevent bacterial colonization on its surface.[1] This has led to extensive research into the wide spectrum of pharmacological properties exhibited by these compounds, which include antimicrobial, anti-inflammatory, and cytotoxic effects.[1] This technical guide aims to provide a detailed overview of these activities, supported by quantitative data, experimental protocols, and mechanistic pathways.

Antimicrobial and Anti-biofilm Activity

Brominated 2(5H)-furanones are renowned for their ability to combat bacterial infections, often not by direct bactericidal action, but by disrupting bacterial communication and virulence—an approach known as anti-virulence therapy.[1]

Mechanism of Action: Quorum Sensing (QS) Inhibition

In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, cell-to-cell communication, or quorum sensing (QS), is mediated by N-acyl homoserine lactone (AHL) signal molecules. This system regulates the expression of virulence factors and biofilm formation.[1] Brominated furanones, being structural mimics of AHLs, can competitively bind to the signal receptor proteins (e.g., LuxR-type proteins), thereby inhibiting the QS cascade.[1][2] This disruption prevents the bacteria from coordinating their pathogenic activities.

Mechanism of Action: Reactive Oxygen Species (ROS) Induction in Gram-Positive Bacteria

While QS inhibition is a primary mechanism against Gram-negative bacteria, certain furanone derivatives employ a different strategy against Gram-positive pathogens like Staphylococcus aureus. For instance, the chlorinated 2(5H)-furanone derivative, F105, has been shown to penetrate the bacterial cell and induce the formation of reactive oxygen species (ROS).[1][3] This leads to significant oxidative damage. Concurrently, these derivatives can impair the cell's antioxidant defense systems, resulting in potent bactericidal activity.[1]

Quantitative Antimicrobial and Anti-biofilm Data

The following table summarizes the quantitative antimicrobial and anti-biofilm activities of various brominated 2(5H)-furanone derivatives.

| Compound/Derivative Name | Target Organism | Activity Type | Concentration/Value | Reference |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Escherichia coli | Biofilm Inhibition | 60 µg/mL (55% reduction in thickness) | [4] |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Vibrio harveyi | QS Inhibition (AI-1) | 10 µg/mL (3300-fold inhibition) | [4] |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Vibrio harveyi | QS Inhibition (AI-2) | 10 µg/mL (5500-fold inhibition) | [4] |

| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Pseudomonas aeruginosa | Pyocyanin Production Inhibition | 50 µM | [2] |

| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Pseudomonas aeruginosa | Biofilm Formation Inhibition | 50 µM | [2] |

| 5-(dibromomethylene)-2(5H)-furanone (GBr) | Pseudomonas aeruginosa | Pyocyanin Production Inhibition | 25 µM & 50 µM | [2] |

| 5-(dibromomethylene)-2(5H)-furanone (GBr) | Pseudomonas aeruginosa | Biofilm Formation Inhibition | 25 µM & 50 µM | [2] |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Staphylococcus aureus | MIC | 15 µM | [5] |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Staphylococcus epidermidis | MIC | 30 - 65 µM | [5] |

| 3-chloro...-2(5H)-furanone (F105) | Staphylococcus aureus | MIC | 8 µg/mL | [3] |

| 3-chloro...-2(5H)-furanone (F105) | Staphylococcus aureus | MBC | 32 µg/mL | [3] |

| 3-chloro...-2(5H)-furanone (F105) | Staphylococcus epidermidis | MIC | 16 µg/mL | [3] |

| 3-chloro...-2(5H)-furanone (F105) | Bacillus cereus | MIC | 8 µg/mL | [3] |

| 3-chloro...-2(5H)-furanone (F105) | Bacillus subtilis | MIC | 16 µg/mL | [3] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBPC: Minimal Biofilm-Preventing Concentration.

Anti-inflammatory Activity

Certain 2(5H)-furanone derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for inflammatory diseases.

Mechanism of Action: Inhibition of COX and LOX Pathways

The inflammatory response is largely mediated by prostaglandins and leukotrienes, which are metabolites of arachidonic acid. The synthesis of these molecules is catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6] Synthetic 4,5-diaryl-3-hydroxy-2(5H)-furanones have shown potent anti-inflammatory effects, suggesting that they act by inhibiting the cyclooxygenase pathway, thereby reducing the production of inflammatory prostaglandins.[6]

Quantitative Anti-inflammatory and Antioxidant Data

The following table presents quantitative data for the anti-inflammatory and antioxidant activities of novel 4,5-diaryl-3-hydroxy-2(5H)-furanone derivatives.[6]

| Compound | Activity Type | IC50 Value |

| 5g (bearing a 2,3-dihydroxy phenyl ring) | DPPH Radical Scavenging | 10.3 µM |

| 5g | Superoxide Anion Quenching | 0.187 mM |

| 5g | Lipid Peroxidation Inhibition | 0.129 mM |

Anticancer Activity

The cytotoxic potential of 2(5H)-furanone derivatives against various cancer cell lines has been an active area of research.

Mechanism of Action

Several mechanisms for the anticancer activity of brominated furanones have been proposed, including:

-

Induction of Apoptosis: Some bromofuran-2(5H)-ones have been shown to induce cell death by apoptosis.[7]

-

Reactive Oxygen Species (ROS) Production: The cytotoxicity of some derivatives is associated with the production of ROS, leading to oxidative stress and cell death.[7]

-

Cell Cycle Arrest: Certain bis-2(5H)-furanone derivatives can induce cell cycle arrest, for instance, at the S-phase or G2/M phase in glioma and breast cancer cells, respectively.[8][9]

-

DNA Interaction: Some compounds have been shown to interact with DNA, suggesting that DNA may be a potential target.[8][9]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various furanone derivatives against different cancer cell lines.

| Compound/Derivative Name | Cancer Cell Line | Activity Type | IC50 Value | Reference |

| (E)-5-(Bromomethylene)furan-2-(5H)-one | PC-3 (Prostate) | Cytotoxicity | 0.93 ± 0.02 µM | [7] |

| 3,4-dibromofuran-2(5H)-one | HCT-116 (Colon) | Cytotoxicity | 0.4 ± 0.04 µM | [7] |

| Bis-2(5H)-furanone derivative 4e | C6 (Glioma) | Cytotoxicity | 12.1 µM | [8][10] |

| 4-biphenylamino-5-halo-2(5H)-furanone 3j | MCF-7 (Breast) | Cytotoxicity | 11.8 µM | [9] |

| 3,4-dihalogenated 2(5H)-furanone epoxide 7 | MAC13/MAC16 | Cytotoxicity | 50 nM | [11] |

| 3,4-dihalogenated 2(5H)-furanone aziridine 8 | MAC13/MAC16 | Cytotoxicity | 30 nM | [11] |

Experimental Protocols

This section provides standardized methodologies for evaluating the key biological activities of 2(5H)-furanone derivatives.

Protocol 1: Determination of Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to reach the mid-logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Preparation of Furanone Solutions: The furanone compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the serially diluted compound. The plate also includes a positive control (bacteria without compound) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated onto an appropriate agar medium. The plates are incubated, and the MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

-

Preparation of Bacterial Culture and Compound Dilutions: Similar to the MIC protocol, a bacterial culture is grown and diluted. Serial dilutions of the furanone compound are prepared in a 96-well plate.

-

Inoculation and Incubation: The bacterial suspension is added to the wells. The plate is incubated without agitation for a period that allows for biofilm formation (e.g., 24-48 hours).

-

Washing: After incubation, the planktonic cells are gently removed by washing the wells with a buffer solution (e.g., PBS).

-

Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.

-

Destaining and Quantification: Excess stain is washed off, and the plate is air-dried. The bound crystal violet is then solubilized with a suitable solvent (e.g., 30% acetic acid or ethanol). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of biofilm inhibition is calculated relative to the control wells without the compound.

Protocol 3: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the furanone derivative and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Visualizations

Experimental and Mechanistic Diagrams

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways related to the activity of brominated 2(5H)-furanones.

Caption: General workflow for screening the biological activity of furanone compounds.

Caption: Quorum Sensing (QS) inhibition in Gram-negative bacteria by furanones.

References

- 1. benchchem.com [benchchem.com]

- 2. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. che.psu.edu [che.psu.edu]

- 5. Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxic evaluation of halogenated furanones | Semantic Scholar [semanticscholar.org]

- 8. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-biphenylamino-5-halo-2(5H)-furanones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Bromo-5-Ethoxy-2(5H)-Furanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-Bromo-5-Ethoxy-2(5H)-Furanone (CAS No: 32978-38-4). Due to the limited availability of published experimental data for this specific molecule, this document outlines the anticipated spectroscopic characteristics based on the analysis of analogous furanone structures. The information herein serves as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Chemical Structure and Properties

This compound is a halogenated furanone derivative with the molecular formula C₆H₇BrO₃ and a molecular weight of 207.02 g/mol . Its structure, featuring a lactone ring, a bromine substituent, and an ethoxy group, dictates its characteristic spectroscopic behavior.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques. These values are estimations derived from the analysis of similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.2 - 6.5 | Singlet | 1H | H-3 (vinylic proton) |

| ~5.5 - 5.8 | Singlet | 1H | H-5 (acetal proton) |

| ~3.6 - 4.0 | Quartet | 2H | -OCH₂CH₃ |

| ~1.2 - 1.4 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168 - 172 | C-2 (C=O, lactone) |

| ~125 - 130 | C-4 (vinylic carbon with Br) |

| ~120 - 125 | C-3 (vinylic carbon with H) |

| ~100 - 105 | C-5 (acetal carbon) |

| ~65 - 70 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (vinylic) |

| ~2980, ~2890 | Medium | C-H stretch (aliphatic) |

| ~1760 - 1780 | Strong | C=O stretch (γ-lactone) |

| ~1640 - 1660 | Medium | C=C stretch |

| ~1100 - 1200 | Strong | C-O stretch (ether and lactone) |

| ~600 - 700 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 206/208 | High | [M]⁺ (Molecular ion peak with Br isotopes) |

| 178/180 | Medium | [M - C₂H₄]⁺ |

| 161/163 | Medium | [M - OCH₂CH₃]⁺ |

| 133/135 | Medium | [M - C₂H₄O - CO]⁺ |

| 79/81 | High | [Br]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methodologies are standard in organic chemistry laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the range of 0-10 ppm.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-200 ppm.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the neat sample directly on the ATR crystal. For thin-film analysis, dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), deposit the solution on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and report the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Employ Electron Impact (EI) ionization at 70 eV.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. The presence of bromine will be indicated by characteristic isotopic patterns (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound.

An In-depth Technical Guide to 4-Bromo-5-Ethoxy-2(5H)-Furanone Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(5H)-furanone scaffold, a five-membered heterocyclic lactone, is a "privileged structure" in medicinal chemistry, appearing in numerous natural products with diverse biological activities. The introduction of a bromine atom and an ethoxy group at the 4- and 5-positions, respectively, gives rise to 4-Bromo-5-Ethoxy-2(5H)-Furanone, a core structure for a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its analogs. Detailed experimental protocols for synthesis and biological evaluation are provided, along with tabulated quantitative data for easy comparison. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and therapeutic applications of this promising class of compounds.

Introduction

2(5H)-furanone derivatives are a class of α,β-unsaturated γ-lactones that have garnered significant attention in the scientific community due to their wide range of pharmacological properties. These compounds are found in various natural sources, including marine algae, and can also be accessed through chemical synthesis. Brominated furanones, in particular, have been extensively studied for their potent antimicrobial, anti-inflammatory, and anticancer activities. This guide focuses on this compound and its derivatives, exploring their chemical synthesis, biological evaluation, and potential as therapeutic agents.

Chemical Synthesis

The synthesis of this compound and its analogs typically involves multi-step reaction sequences starting from readily available precursors. The following section details a general experimental protocol for the synthesis of the core compound, based on established methodologies for similar furanone derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible synthetic route, integrating common methods for the synthesis of 5-alkoxy-furanones and subsequent bromination.

Materials:

-

Furfural

-

Ethanol

-

Rose Bengal

-

Oxygen source

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, UV lamp for photo-oxidation, etc.)

Step 1: Synthesis of 5-Ethoxy-2(5H)-furanone

-

Photo-oxidation of Furfural: Dissolve furfural in ethanol in a photoreactor. Add a catalytic amount of Rose Bengal as a photosensitizer.

-

Bubble oxygen through the solution while irradiating with a suitable light source (e.g., a high-pressure mercury lamp) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 5-ethoxy-2(5H)-furanone. This intermediate can be purified by column chromatography on silica gel.

Step 2: Bromination of 5-Ethoxy-2(5H)-furanone

-

Free Radical Bromination: Dissolve the 5-ethoxy-2(5H)-furanone from Step 1 in a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN or BPO.

-

Reflux the reaction mixture, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization:

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

¹H NMR: Expected signals would include those for the ethoxy group (a triplet and a quartet), and protons on the furanone ring.

-

¹³C NMR: Expected signals would correspond to the carbonyl carbon, the double bond carbons, the carbon bearing the bromine, the carbon bearing the ethoxy group, and the carbons of the ethoxy group.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of C₆H₇BrO₃ (207.02 g/mol ) and the characteristic isotopic pattern for a bromine-containing compound.[1]

Synthesis of Analogs

The synthesis of analogs can be achieved by modifying the starting materials or reaction conditions. For instance, using different alcohols in the first step will yield various 5-alkoxy derivatives.[2] The alkyl or aryl substitutions at other positions of the furanone ring can be introduced by employing appropriately substituted starting materials or through cross-coupling reactions on a pre-formed furanone core.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities. This section summarizes the key findings and presents quantitative data in tabular format.

Antimicrobial and Anti-biofilm Activity

Brominated furanones are well-known for their ability to interfere with bacterial communication, a process known as quorum sensing (QS), which regulates virulence factor production and biofilm formation.[3] This anti-virulence approach is a promising strategy to combat antibiotic resistance.

Mechanism of Action: Quorum Sensing Inhibition

In many Gram-negative bacteria, such as Pseudomonas aeruginosa, quorum sensing is mediated by N-acyl homoserine lactone (AHL) signaling molecules. Brominated furanones, being structural analogs of AHLs, can competitively bind to the LuxR-type receptors, thereby inhibiting the transcription of virulence genes. This leads to a reduction in the production of virulence factors and the inhibition of biofilm formation.

Quantitative Antimicrobial Data

| Compound/Analog | Target Organism | Activity | MIC/IC₅₀ (µg/mL) | Reference |

| Furanone C-30 | Pseudomonas aeruginosa | Biofilm Inhibition | 100% inhibition at 256 | [4] |

| Furanone C-30 | Pseudomonas aeruginosa | Biofilm Eradication | 90% eradication at 256 | [4] |

| Thio-derivative F12 | Bacillus subtilis | Biofilm Repression | 10 | [5] |

| Thio-derivative F15 | Bacillus subtilis | Biofilm Repression | 10 | [5] |

| Thio-derivative F94 | Bacillus subtilis | Biofilm Repression | 10 | [5] |

| Furanone F131 | Staphylococcus aureus | Antibacterial | 8-16 | [6] |

| Furanone F131 | Candida albicans | Antifungal | 32-128 | [6] |

| Furanone F131 | S. aureus - C. albicans | Biofilm Prevention (MBPC) | 8-16 | [6] |

Anti-inflammatory Activity

Certain furanone derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: COX/LOX Inhibition

The inflammatory response is largely mediated by prostaglandins and leukotrienes, which are produced from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Some furanone derivatives have been shown to inhibit these enzymes, thereby reducing the production of these inflammatory mediators.

Quantitative Anti-inflammatory Data

| Compound/Analog | Target Enzyme | IC₅₀ (µM) | Reference |

| DFU | Human COX-2 | 0.041 | [7] |

| DFU | Human COX-1 | >50 | [7] |

| Pterostilbene-oxime ether derivative 7 | COX-2 | 0.085 | [8] |

| 1,3-Dihydro-2H-indolin-2-one derivative 4e | COX-2 | 2.35 | [9] |

| 1,3-Dihydro-2H-indolin-2-one derivative 9h | COX-2 | 2.422 | [9] |

| 1,3-Dihydro-2H-indolin-2-one derivative 9i | COX-2 | 3.34 | [9] |

Anticancer Activity

A growing body of evidence suggests that furanone derivatives possess significant cytotoxic effects against various cancer cell lines, operating through multiple mechanisms.

Mechanisms of Action: Cell Cycle Arrest and Apoptosis

Furanone derivatives have been shown to induce cell cycle arrest at different phases, preventing cancer cell proliferation. Additionally, they can trigger apoptosis (programmed cell death) through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Quantitative Anticancer Data

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bis-2(5H)-furanone (4e) | C6 (Glioma) | 12.1 | [10] |

| 5-O-silylated MBA (3a) | HCT-116 (Colon) | 1.3 | |

| 5-O-silylated MBA (3d) | HCT-116 (Colon) | 1.6 | |

| N-2(5H)-furanonyl sulfonyl hydrazone (5k) | MCF-7 (Breast) | 14.35 |

Detailed Experimental Protocols for Biological Assays

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.

Protocol: Anti-biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

-

96-well microtiter plates

-

Bacterial strain of interest (e.g., P. aeruginosa)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Test compound stock solution

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the growth medium in the wells of a 96-well plate. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Gently discard the planktonic cells and wash the wells with PBS to remove non-adherent bacteria.

-

Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the wells with PBS to remove excess stain.

-

Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the inhibitory effect of a compound on the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Test compound stock solution

-

Assay buffer

-

96-well black microtiter plate

-

Fluorometric microplate reader

Procedure:

-

Enzyme Preparation: Prepare a solution of the COX-2 enzyme in the assay buffer.

-

Compound Addition: Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (enzyme with no inhibitor).

-

Pre-incubation: Pre-incubate the plate at room temperature for a short period to allow the compound to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the fluorometric probe to each well.

-

Measurement: Immediately begin monitoring the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Cell culture medium and supplements

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed the cancer cells in culture plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations for a specific duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the cell pellet in the PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI dye intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound derivatives and their analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their potential to combat antimicrobial resistance through quorum sensing inhibition, to mitigate inflammation via COX/LOX inhibition, and to induce cancer cell death through cell cycle arrest and apoptosis makes them attractive candidates for further drug development. The synthetic accessibility of the furanone core allows for the generation of diverse chemical libraries for structure-activity relationship studies. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field, facilitating the exploration and optimization of these compounds for therapeutic applications. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of this exciting class of molecules.

References

- 1. 4-Bromo-5-ethoxy-2,5-dihydrofuran-2-one | C6H7BrO3 | CID 12423224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 4-Bromo-5-Ethoxy-2(5H)-Furanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-5-Ethoxy-2(5H)-Furanone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the compound's structure and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound is a substituted furanone derivative.[1][2][3] The furanone ring is a core structure in many biologically active compounds, and brominated furanones, in particular, have been investigated for their potential to interfere with bacterial quorum sensing.[4] Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in various research and development settings.

Compound Properties:

-

Structure: The molecule contains a polar lactone (cyclic ester) group, an ether linkage, and a bromine atom, which contribute to its overall polarity and potential for hydrogen bonding.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by its various functional groups. The presence of a polar lactone and an ether group suggests it will have some solubility in polar organic solvents. The bromo- and ethoxy- groups, along with the carbon backbone, contribute some non-polar character.

Based on its structure, the following table summarizes the predicted solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The compound can act as a hydrogen bond acceptor at its oxygen atoms. However, the overall size and the presence of the bromine atom may limit high solubility in water. Solubility is expected to be higher in alcohols compared to water. Unsubstituted 2(5H)-Furanone is soluble in water and ethanol.[7] |

| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar lactone and ether groups of the furanone. The synthesis of a library of substituted furans has been successfully carried out in acetonitrile, suggesting good solubility.[8] |

| Non-Polar | Hexane, Toluene | Low | The significant polarity from the lactone and ether functional groups will likely result in poor solubility in non-polar hydrocarbon solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride (CCl₄) | Moderate to High | These solvents have a moderate polarity and can effectively solvate a range of organic molecules. The synthesis of a similar compound, 3-bromo-4-methoxy-2(5H)-furanone, was conducted in CCl₄, indicating that halogenated solvents are likely effective for this class of compounds.[4] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on standard laboratory procedures for solubility assessment.[6][9][10]

Materials:

-

This compound

-

A range of organic solvents (e.g., as listed in the table above)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath)

Procedure:

-

Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a clean, dry test tube.

-

Solvent Addition: Add a small, measured volume of the selected solvent (e.g., 0.5 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 60 seconds) to ensure thorough mixing.[6]

-

Observation: Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is soluble at that concentration.

-

Incremental Addition: If the solid has not fully dissolved, continue to add small, measured volumes of the solvent, vortexing after each addition, until the solid is completely dissolved. Record the total volume of solvent used.

-

Quantification: Calculate the solubility in terms of g/L or mg/mL.

-

Insoluble Determination: If the solid does not dissolve after adding a significant volume of solvent (e.g., 3 mL), it can be classified as sparingly soluble or insoluble.[9]

-

Temperature Control: For more precise measurements, conduct the experiment at a constant temperature, as solubility is temperature-dependent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. molport.com [molport.com]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. 4-Bromo-5-ethoxy-2,5-dihydrofuran-2-one | C6H7BrO3 | CID 12423224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Solution-Phase Synthesis of a Highly Substituted Furan Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

The Natural Occurrence of Brominated Furanones: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated furanones are a class of halogenated secondary metabolites predominantly found in marine environments.[1][2] Initially isolated from the red alga Delisea pulchra, these compounds have garnered significant scientific interest due to their potent biological activities, most notably their ability to interfere with bacterial communication systems, a process known as quorum sensing (QS).[1][2][3][4] This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and mechanisms of action of brominated furanones. It summarizes key quantitative data, details relevant experimental protocols for their study, and presents visual diagrams of their molecular pathways and experimental workflows to support further research and development in this promising field.

Natural Sources and Ecological Role

The primary natural source of brominated furanones is the marine red alga Delisea pulchra, which is found in the waters of Southern Australia, New Zealand, and the Antarctic and Subantarctic regions.[1] Within the alga, these compounds are synthesized as secondary metabolites and are localized in the vesicular gland cells.[1] They serve a crucial ecological function as a chemical defense mechanism, protecting the alga from colonization by bacteria (biofouling), epiphytes, and grazing by marine herbivores.[1][4][5] The concentration of these furanones on the alga's surface has been observed to be inversely proportional to the degree of bacterial colonization.[6] Over 20 different polyhalogenated furanones have been identified from Delisea pulchra.[7]

Biosynthesis

While the complete biosynthetic pathway is not fully elucidated, the formation of brominated furanones in marine algae is understood to involve enzyme-mediated halogenation. The key enzymes in this process are vanadium-dependent haloperoxidases, specifically bromoperoxidases (BrPO).[8] These enzymes catalyze the oxidation of bromide ions (Br⁻) from seawater in the presence of hydrogen peroxide, producing a reactive bromine species.[8][9] This reactive intermediate then participates in the electrophilic bromination of organic precursors, leading to the formation of the diverse range of brominated furanones found in Delisea pulchra.[8]

Key Biological Activities and Mechanisms of Action

Brominated furanones are renowned for their ability to modulate bacterial behavior at non-growth-inhibiting concentrations, making them attractive candidates for anti-virulence therapies.[3][10] Their primary mechanisms of action involve the disruption of bacterial cell-to-cell communication.

Inhibition of Acyl-Homoserine Lactone (AHL) Quorum Sensing

The most extensively studied activity of brominated furanones is the inhibition of quorum sensing (QS) in Gram-negative bacteria.[3] Many of these bacteria utilize N-acyl homoserine lactone (AHL) molecules as autoinducers for communication.[3]

-

Mechanism: Halogenated furanones are structural analogues of AHLs.[1][4] This structural similarity allows them to competitively bind to the AHL receptor proteins (LuxR-type transcriptional activators).[1][11] By occupying the binding site, the furanone displaces the native AHL signal molecule, preventing the activation of target genes.[1] This disruption inhibits a host of QS-regulated phenotypes, including biofilm formation, swarming motility, and the production of virulence factors such as proteases and elastases.[10][12][13][14] This mechanism has been demonstrated in various pathogens, including Pseudomonas aeruginosa and Erwinia carotovora.[12][14]

Inactivation of LuxS and Disruption of Autoinducer-2 (AI-2) Signaling

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of brominated furanones.

Table 1: Naturally Occurring Brominated Furanones from Delisea pulchra

| Compound Name | Molecular Formula | Key Structural Features | Reference(s) |

| (5Z)-4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | C₉H₁₀Br₂O₂ | Butyl group at C3, monobromomethylene group at C5 | [8][12][16] |

| 4-Bromo-3-butyl-5-(dibromomethylene)-2(5H)-furanone | C₉H₉Br₃O₂ | Butyl group at C3, dibromomethylene group at C5 | [8][12] |

| (Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanone | C₇H₇Br₂O₂ | Ethyl group at C3, monobromomethylene group at C5 | [3] |

| A range of other polyhalogenated furanones (over 20 identified) | Varies | Varying alkyl chain lengths and halogenation patterns | [7] |

Table 2: Biofilm Inhibition Activity of Brominated Furanones

| Compound | Target Organism | Activity Metric | Value | Reference(s) |

| (Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanone (Fur-5) | Salmonella enterica serovar Typhimurium | IC₅₀ | ~10 µM | [3] |

| (Z)-4-bromo-5-(bromomethylene)-3-propyl-2(5H)-furanone (Fur-6) | Salmonella enterica serovar Typhimurium | IC₅₀ | ~2.5 µM | [3] |

| (Z)-4-bromo-5-(bromomethylene)-3-pentyl-2(5H)-furanone (Fur-8) | Salmonella enterica serovar Typhimurium | IC₅₀ | ~2.5 µM | [3] |

| Synthetic Bicyclic Brominated Furanones (BBFs) | P. aeruginosa & E. coli | Inhibition | Effective at 400 µM | [10] |

| GBr Furanone | P. aeruginosa PA14 | Inhibition | 90% inhibition at 10 µM | [12] |

Experimental Protocols

This section details common methodologies for the extraction, characterization, and biological evaluation of brominated furanones.

Extraction and Isolation from Delisea pulchra

The extraction of furanones from algal biomass is typically achieved using organic solvents, followed by chromatographic purification.

-

1. Sample Preparation: Collect fresh Delisea pulchra and freeze-dry or air-dry the material. Grind the dried algae into a fine powder to maximize surface area for extraction.

-

2. Solvent Extraction:

-

Perform exhaustive extraction of the algal powder using a non-polar or moderately polar solvent. Dichloromethane (CH₂Cl₂) or a mixture of hexane and ethyl acetate is commonly used.[7][17]

-

Extraction can be done at room temperature with stirring for 24-48 hours or via Soxhlet extraction for higher efficiency.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

3. Chromatographic Purification:

-

Subject the crude extract to flash column chromatography on silica gel.[18][19]

-

Elute with a solvent gradient, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[17]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool similar fractions.

-

Further purify the fractions containing furanones using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18) and a methanol/water or acetonitrile/water mobile phase.

-

Structural Characterization

The structures of isolated furanones are determined using a combination of spectroscopic techniques.

-